ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate
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Overview
Description
ETHYL 5-CHLORO-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ETHYL 5-CHLORO-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
ETHYL 5-CHLORO-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-CHLORO-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 5-CHLORO-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their antimicrobial activities. The uniqueness of ETHYL 5-CHLORO-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN2O4 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4/c1-2-29-22(28)19-14(17-12-13(23)9-10-18(17)24-19)8-5-11-25-20(26)15-6-3-4-7-16(15)21(25)27/h3-4,6-7,9-10,12,24H,2,5,8,11H2,1H3 |
InChI Key |
UDRDRTIVPLLZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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